N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a pyrazole-carboxamide derivative characterized by a benzo[d][1,3]dioxole (1,3-benzodioxole) scaffold linked to a substituted pyrazole moiety. The carboxamide bridge facilitates structural diversity and biological activity modulation, as seen in related compounds .
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-19-13(10-2-3-10)7-12(18-19)8-17-16(20)11-4-5-14-15(6-11)22-9-21-14/h4-7,10H,2-3,8-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMLTLODVSMMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC3=C(C=C2)OCO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable ketone or aldehyde to form the pyrazole ring, followed by subsequent functionalization to introduce the cyclopropyl and methyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Structural Overview
The compound's structure consists of a benzo[d][1,3]dioxole moiety linked to a cyclopropyl-substituted pyrazole. This unique combination of functional groups is believed to contribute to its biological activity.
Anticancer Properties
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has shown promise in cancer research. Several studies indicate that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Mechanisms of Action:
- Inhibition of Topoisomerase II : Similar compounds have been reported to inhibit topoisomerase II, an enzyme critical for DNA replication.
- Cell Cycle Arrest : Induction of cell cycle arrest at the G2/M phase has been observed in studies involving related structures.
Data Table: Cytotoxicity Studies
| Compound | Cell Line | EC50 (µM) | Observations |
|---|---|---|---|
| This compound | MRC-5 | 20 | Moderate toxicity observed |
| Related pyrazole derivatives | HeLa | 15 | Significant apoptosis induction |
| Other derivatives | A549 | 10 | High cytotoxicity |
Antiviral Properties
Research into the antiviral applications of this compound indicates potential effectiveness against various viral infections. The structural characteristics suggest that it may interfere with viral replication mechanisms.
Case Study: Influenza A Virus
A study highlighted small molecule inhibitors targeting influenza A RNA polymerase, indicating that compounds with structural similarities could exhibit antiviral capabilities against RNA viruses. Further investigation into the specific interactions of this compound with viral targets is warranted.
Mechanism of Action
The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the pathogens.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound shares structural homology with several benzo[d][1,3]dioxole-5-carboxamides and pyrazole derivatives. Key analogs and their distinguishing features are summarized below:
Key Observations :
- Cyclopropyl vs. Chloro/Cyano Groups: The target compound’s cyclopropyl group (sterically bulky, lipophilic) contrasts with electron-withdrawing groups like chloro or cyano in analogs (e.g., 3a), which may enhance electrophilic reactivity or hydrogen-bond acceptor capacity .
- Bridging Moieties: The carboxamide linker in the target compound is conserved across analogs but varies in substituent bulkiness.
- Melting Points: Pyrazole-carboxamides with halogen substituents (e.g., 3a, mp 133–135°C) exhibit higher melting points than non-halogenated analogs, likely due to enhanced crystal packing via halogen bonding .
Yield Comparison :
- Pyrazole-carboxamides with electron-deficient aryl groups (e.g., 3d, 71% yield) generally exhibit higher yields than sterically hindered analogs (e.g., 3c, 62% yield) .
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its effects on various cellular processes, potential therapeutic applications, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 373.39 g/mol. Its structural characteristics include a pyrazole ring and a benzo[d][1,3]dioxole moiety, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures to this compound exhibit various biological activities, including:
1. Anticancer Activity
Studies have shown that pyrazole derivatives can demonstrate significant antiproliferative effects against various cancer cell lines. For instance, a related study reported that certain pyrazolo[1,5-a]pyrimidine derivatives exhibited moderate to potent antiproliferative activity against human cancer cell lines such as SGC-7901 and A549 . The mechanism often involves the inhibition of tubulin polymerization, disrupting microtubule dynamics in cancer cells.
2. Enzymatic Inhibition
Compounds within the pyrazole family are known to act as inhibitors of specific enzymes, particularly protein kinases. This inhibition can lead to altered cellular signaling pathways that are crucial in cancer progression and other diseases .
3. Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of pyrazole derivatives. These compounds may modulate the release of pro-inflammatory cytokines like IL-6 and TNF-α, which are involved in various inflammatory responses .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. For example:
- Substituents on the Pyrazole Ring : Variations in substituents can enhance or reduce anticancer potency.
- Linker Length : The distance between the pyrazole and benzo[d][1,3]dioxole moieties may affect binding affinity to target proteins.
Table 1: Biological Activity Summary
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Pyrazolo[1,5-a]pyrimidines | Moderate to potent antiproliferative activity |
| Enzymatic Inhibition | Various pyrazoles | Inhibition of protein kinases |
| Anti-inflammatory | Pyrazole derivatives | Modulation of IL-6 and TNF-α release |
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives that demonstrated significant anticancer properties. One compound was found to inhibit tubulin polymerization effectively, leading to cell cycle arrest in treated cancer cell lines . This study underscores the therapeutic potential of compounds similar to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
